molecular formula C19H22FN3O B2397420 N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide CAS No. 478079-60-6

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide

Cat. No.: B2397420
CAS No.: 478079-60-6
M. Wt: 327.403
InChI Key: AZYDRNFYSUPDHW-UHFFFAOYSA-N
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Description

N-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide is a benzamide derivative featuring a fluorine atom at the 3-position and a 4-methylpiperazine moiety at the 4-position of the phenyl ring. The compound’s structure combines a lipophilic benzamide core with a polar piperazine group, which may enhance solubility and receptor-binding properties.

The compound’s structural design aligns with kinase inhibitors or epigenetic modulators, as evidenced by related benzamide derivatives (e.g., WDR5 degraders) studied for their role in protein acetylation and cancer therapy . Its synthesis may involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions, similar to other benzamide derivatives documented in the literature .

Properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-14-4-3-5-15(12-14)19(24)21-16-6-7-18(17(20)13-16)23-10-8-22(2)9-11-23/h3-7,12-13H,8-11H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYDRNFYSUPDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methylpiperazine with a suitable fluorinated aromatic compound under controlled conditions to form the intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-methylbenzenecarboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide is its potential as an anticancer agent. Research has indicated that modifications to similar compounds can enhance their inhibitory activity against specific kinases involved in cancer progression. For instance, a related compound demonstrated significant anti-proliferative effects against Ba/F3 cells, which are often used as a model for studying leukemia .

Table 1: Anticancer Activity of Related Compounds

CompoundTarget KinaseIC50 (nM)Activity Description
Compound 1dT315I Kinase26High potency against mutant kinase
This compoundTBDTBDPotential for further exploration

Structure-Activity Relationship (SAR) Studies

The compound serves as a scaffold for structure-activity relationship studies aimed at optimizing pharmacological properties. By modifying the piperazine moiety or the fluorinated phenyl group, researchers can investigate how these changes affect biological activity and pharmacokinetics (PK). For example, introducing an additional nitrogen atom to the piperazine ring has been shown to improve solubility and reduce lipophilicity, enhancing overall bioavailability .

Table 2: Summary of SAR Findings

ModificationEffect on ActivityReference
N-Methylpiperazine addedImproved potency
Additional nitrogen atomEnhanced solubility
Fluorination of phenylIncreased selectivity

Neuropharmacology

Another promising application is in neuropharmacology, where compounds with piperazine rings are often explored for their effects on neurotransmitter systems. The structural characteristics of this compound suggest potential interactions with serotonin or dopamine receptors, which could lead to new treatments for psychiatric disorders .

Drug Development and Clinical Trials

The compound's structural features position it well for development into a therapeutic agent targeting specific cancers or neurological conditions. Ongoing research and clinical trials will be critical in determining its efficacy and safety profile. The need for further studies to establish its clinical safety and tolerability is highlighted in recent literature .

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related benzamide derivatives, focusing on molecular features, synthetic routes, and biological activity.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Activity/Application Reference
N-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide Likely ~C₂₀H₂₂FN₃O ~350–400 3-Fluoro, 4-(4-methylpiperazin-1-yl)phenyl, 3-methylbenzamide Kinase inhibition (inferred)
3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide C₂₃H₂₄F₃N₃O 415.45 Ethynyl, 4-methyl, trifluoromethyl, 4-methylpiperazine Not specified
N-(5-Bromo-2-(4-methylpiperazin-1-yl)phenyl)-3-methylbenzamide C₁₉H₂₁BrN₃O 387.3 5-Bromo, 4-methylpiperazine, 3-methylbenzamide WDR5 degrader (cancer therapy)
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide C₂₉H₃₇Cl₂N₃O₄ 582.5 (as dihydrochloride) 3-Hydroxyphenyl, 3-methylpiperazine, phenoxybenzamide Not specified (NMR/MS data)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide C₃₃H₂₇F₄N₇O₃ 589.1 (M+H) Chromen-4-one, pyrazolopyrimidine, isopropyl, fluoro Kinase inhibition (inferred)

Key Differentiators

Substituent Effects : The 3-fluoro and 4-methylpiperazine groups in the target compound may confer higher selectivity for kinase targets compared to ethynyl/trifluoromethyl analogs () .

Synthetic Efficiency : Lower yields (19–27%) in highlight challenges in synthesizing ethynyl-containing analogs, whereas the target compound’s simpler structure may allow higher yields .

Biological Activity

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of kinase inhibition and anticancer properties. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.

The compound is characterized by the following properties:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20FN3O
  • Melting Point : 87-89 °C
  • Boiling Point : 349.5 ± 42.0 °C at 760 mmHg
  • Purity : 98% .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-(4-methylpiperazin-1-yl)aniline. The process includes:

  • Reduction of Nitro Compounds : Utilizing palladium on carbon (Pd/C) in ethanol to convert nitro derivatives to amines.
  • Formation of Amides : Reacting the resultant amine with appropriate acyl chlorides or anhydrides to form the desired amide structure .

This compound primarily acts as an ATP-competitive inhibitor targeting various kinases. The presence of the piperazine ring enhances its affinity for kinase binding sites, facilitating its role in inhibiting cell proliferation.

Anticancer Activity

Recent studies have demonstrated the compound's potent anticancer effects, particularly against specific cancer cell lines. For instance:

  • In vitro assays revealed that the compound exhibited significant inhibition of cell proliferation in Ba/F3 cells expressing Bcr-Abl T315I mutation, a common target in chronic myeloid leukemia (CML) .

Table 1: Summary of Biological Activity Data

Study ReferenceCell LineIC50 Value (nM)Mechanism of Action
Ba/F3 (Bcr-Abl T315I)26ATP competitive kinase inhibition
Various Cancer LinesVariesInhibition of cell proliferation
RET KinaseModerateKinase inhibition

Case Studies

  • In Vitro Studies : A study conducted on various derivatives including this compound showed promising results in inhibiting tumor growth in xenograft models.
  • Pharmacokinetic Analysis : Research indicated that modifications to the piperazine moiety improved bioavailability and reduced lipophilicity, enhancing overall pharmacokinetic profiles .

Q & A

Q. Table 1. Representative Derivatives and Their Properties

CompoundYield (%)Melting Point (°C)[α]²⁵D (c, solvent)MS (m/z) [M+H]⁺
11e (dihydrochloride)64165+68.0° (CH₃OH)492.5
12b (dihydrochloride)70124–130+46.6° (CH₃OH)502.8
5n (DDR1/2 inhibitor)N/AN/AN/AN/A

Q. Table 2. Biological Activity of Key Analogs

CompoundTargetIC₅₀ (nM)In Vivo ModelKey Finding
5nDDR1/DDR29.4/20.4LPS-induced ALI mice50% reduction in IL-6 at 10 mg/kg
20gBCR-ABL(T315I)8.0Ba/F3 cell xenograft80% survival at 50 mg/kg (oral)

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